Atenolol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Freely soluble in methanol; soluble in acetic acid, DMSO; sparingly soluble in 96% ethanol; slightly soluble in isopropanol; very slightly soluble in acetone, dioxane; practically insoluble in acetonitrile, ethyl acetate; chloroform

Freely soluble in 1 N HCl (300 mg/ml @ 25 °C); less soluble in chloroform (3 mg/ml @ 25 °C)

In water, 1.33X10+4 mg/l @ 25 °C

13.3 mg/mL at 25 °C

Canonical SMILES

Hypertension

Atenolol's primary application lies in controlling high blood pressure (hypertension) []. Studies have demonstrated its effectiveness in lowering blood pressure, reducing the risk of stroke, heart attack, and heart failure [].

Angina Pectoris

Atenolol is also used to treat angina pectoris, a chest pain symptom arising from reduced blood flow to the heart. Research shows it helps manage angina symptoms by lowering heart rate and blood pressure, thereby decreasing the heart's workload [].

Myocardial Infarction

Following a heart attack (myocardial infarction), atenolol can improve patient outcomes. Studies indicate it reduces the risk of death and recurrent heart attacks by lowering blood pressure and heart rate, promoting heart healing [].

Exploring Atenolol's Potential Beyond Established Uses

Beyond its established applications, scientific research is investigating atenolol's potential benefits for other conditions:

Arrhythmias

Atenolol's ability to regulate heart rate makes it a potential candidate for treating arrhythmias, irregular heartbeats. Research is ongoing to determine its effectiveness in managing specific arrhythmias [].

Migraine Prophylaxis

Some studies suggest atenolol might be helpful in preventing migraines. However, further research is needed to confirm its efficacy and establish the underlying mechanisms [].

Other Conditions

Scientific exploration of atenolol extends to various other conditions, including heart failure, thyrotoxicosis (overactive thyroid), and alcohol withdrawal. While some studies show promise, more research is required to solidify their role in treatment protocols [].

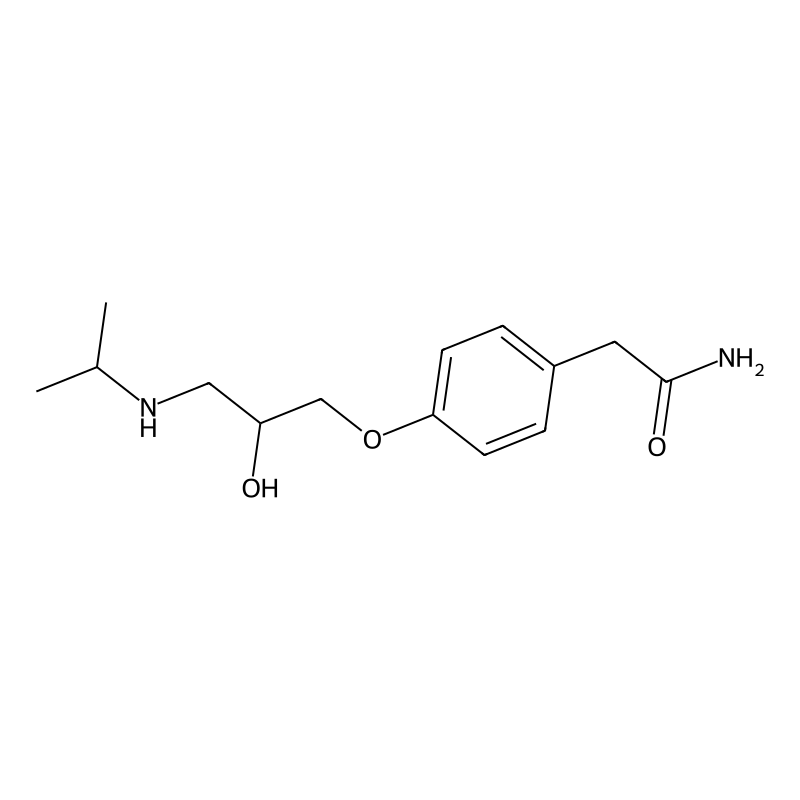

Atenolol is a selective beta-1 adrenergic antagonist used primarily in the treatment of cardiovascular conditions such as hypertension and angina pectoris. It is classified as a second-generation beta-blocker, which means it has a higher specificity for beta-1 receptors located primarily in the heart compared to beta-2 receptors found in the lungs and vascular smooth muscle. The chemical formula for atenolol is C₁₄H₂₂N₂O₃, and it is known for its relatively low lipophilicity, which limits its ability to cross the blood-brain barrier, thus reducing central nervous system side effects associated with other beta-blockers .

Atenolol undergoes minimal hepatic metabolism, primarily being eliminated through renal excretion. The main metabolic pathway involves hydroxylation at the carbon between the amide and benzene groups, producing a metabolite that exhibits about one-tenth of the beta-blocking activity of atenolol itself . The drug's stability in various pH environments has been studied, revealing that its prodrugs can have significantly different half-lives depending on the pH level of the solution .

As a cardioselective beta-blocker, atenolol selectively binds to beta-1 adrenergic receptors, blocking the effects of catecholamines such as norepinephrine and epinephrine. This action results in decreased heart rate, myocardial contractility, and blood pressure. Atenolol does not exhibit intrinsic sympathomimetic activity or membrane-stabilizing effects, making it effective for managing conditions like hypertension without exacerbating heart failure symptoms .

Atenolol can be synthesized through various chemical pathways. One common method involves starting from 4-(2-hydroxy-3-(isopropylamino)propoxy)aniline, which undergoes reactions to form the final product. The synthesis typically includes steps such as protection of functional groups, formation of intermediates through acylation reactions, and final deprotection to yield atenolol . Recent studies have also explored the design and synthesis of atenolol prodrugs that enhance its stability in aqueous solutions .

Atenolol is primarily used for:

- Hypertension Management: It effectively lowers blood pressure by reducing cardiac output.

- Angina Pectoris Treatment: It alleviates chest pain associated with reduced blood flow to the heart.

- Arrhythmia Control: Atenolol can be used off-label to manage certain types of arrhythmias due to its effects on heart rate and conduction.

- Post-Myocardial Infarction Therapy: It helps reduce mortality rates by decreasing myocardial oxygen demand .

Atenolol shares similarities with other beta-blockers but possesses unique properties that differentiate it:

| Compound Name | Selectivity | Lipophilicity | CNS Penetration | Primary Metabolism |

|---|---|---|---|---|

| Atenolol | Beta-1 | Low | Low | Renal excretion |

| Metoprolol | Beta-1 | Moderate | Moderate | Hepatic metabolism |

| Propranolol | Non-selective | High | High | Hepatic metabolism |

| Bisoprolol | Beta-1 | Low | Low | Hepatic metabolism |

| Nadolol | Non-selective | Low | Low | Renal excretion |

Uniqueness of Atenolol:

- Cardioselectivity: Atenolol's strong preference for beta-1 receptors minimizes respiratory side effects compared to non-selective agents.

- Minimal CNS Effects: Its low lipophilicity results in fewer central nervous system side effects compared to more lipophilic beta-blockers like propranolol.

- Renal Excretion: Unlike many other beta-blockers that undergo significant hepatic metabolism, atenolol is primarily eliminated through renal pathways, making it suitable for patients with liver impairment .

Physical Description

Color/Form

Crystals from ethyl acetate

Colorless crystals

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

146 - 148 °C

147 °C

UNII

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Therapeutic Uses

Atenolol has been used with good results alone or in conjunction with a benzodiazepine in the management of acute alcohol withdrawal in a limited number of patients.

Atenolol ... /is/ indicated in the treatment of classic angina pectoris, also referred to as "effort-associated angina". /Included in US product labeling/

Atenolol /is/ used in the treatment of mitral value prolapse syndrome. /NOT included in US product labeling/

For more Therapeutic Uses (Complete) data for ATENOLOL (12 total), please visit the HSDB record page.

Pharmacology

Mechanism of Action

By inhibiting myocardial beta 1-adrenergic receptors, atenolol produces negative chronotropic and inotropic activity. The negative chronotropic action of atenolol on the sinoatrial node results in a decrease in the rate of sinoatrial node discharge and an increase in recovery time, thereby decreasing resting and exercise stimulated heart rate and reflex orthostatic tachycardia by about 25-35%. High doses of the drug may produce sinus arrest, especially in patients with sinoatrial node disease (eg, sick sinus syndrome). Atenolol also slows conduction in the atrioventricular nose. Although stroke index may be increased moderately by about 10%, atenolol usually reduces cardiac output by about 20% probably secondary to its effect on heart rate. The decrease in myocardial contractability and heart rate, as well as the reduction in blood pressure, produced by atenolol generally lead to a reduction in myocardial oxygen consumption which accounts for the effectiveness of the drug in chronic stable angina pectoris; however, atenolol can increase oxygen requirements by increasing left ventricular fiber length and end-diastolic pressure, particularly in patients with cardiac failure.

Atenolol suppresses plasma renin activity and suppresses the renin aldosterone angiotensin system.

The toxic actions of beta-blockers appear to be related to properties such as membrane depressant activity and possibly due to actions on beta-adrenoceptors distinct from those in the cardiovascular system.

Absorption Distribution and Excretion

85% is eliminated by the kidneys following IV administration with 10% appearing in the feces.

Total Vd of 63.8-112.5 L. Atenolol distributes into a central volume of 12.8-17.5 L along with two peripheral compartments with a combined volume of 51-95 L. Distribution takes about 3 hrs for the central compartment, 4 hrs for the shallower peripheral compartment, and 5-6 hrs for the deeper peripheral compartment.

Total clearance is estimated at 97.3-176.3 mL/min with a renal clearance of 95-168 mL/min.

In animals, atenolol is well distributed into most tissues and fluids except brain and /cerebrospinal fluid/. Unlike propranolol, only a small portion of atenolol is apparently distributed into the CNS.

Approximately 5-15% of atenolol is bound to plasma protein.

Atenolol readily crosses the placenta, and has been detected in cord blood. During continuous administration, fetal serum concentrations of the drug are probably equivalent to those in maternal serum. Atenolol is distributed into milk; peak milk concentrations of the drug are higher than peak serum concentrations after an individual dose, and the area under the milk concentration-time (AUC) is substantially greater than that of the serum AUC in lactating women receiving the drug continuously.

Atenolol is rapidly but incompletely absorbed from the GI tract. Only about 50-60% of an oral dose of atenolol is absorbed. In healthy adults, peak plasma concentrations of 1-2 ug/ml are achieved 2-4 hours after oral administration of a single 200 mg dose of atenolol. An approximately fourfold interindividual variation in plasma concentrations attained has been reported with a specific oral dose of atenolol. Peak plasma atenolol concentrations are achieved within 5 minutes following direct IV injection of the drug, and decline rapidly during an initial distribution phase; after the first 7 hours, plasma concentrations reportedly decline with an elimination half-life similar to that of orally administered drug.

For more Absorption, Distribution and Excretion (Complete) data for ATENOLOL (6 total), please visit the HSDB record page.

Metabolism Metabolites

Minimal hepatic metabolism; removable by hemodialysis; very low lipid solubility.

Little or no metabolism of atenolol occurs in the liver. Approximately 40-50% of an oral dose of the drug is excreted in urine unchanged. The remainder is excreted unchanged in feces, principally as unabsorbed drug. About 1-12% of atenolol is reportedly removed by hemodialysis.

Hepatic (minimal) Route of Elimination: Approximately 50% of an oral dose is absorbed from the gastrointestinal tract, the remainder being excreted unchanged in the feces. Unlike propranolol or metoprolol, but like nadolol, atenolol undergoes little or no metabolism by the liver, and the absorbed portion is eliminated primarily by renal excretion. Half Life: 6-7 hours

Wikipedia

Arsenic_trisulfide

Drug Warnings

Atenolol is contraindicated in patients with sinus bradycardia, AV block greater than first degree, cardiogenic shock, and overt cardiac failure.

Atenolol should be used with caution in patients undergoing major surgery involving general anesthesia. The necessity of withdrawing beta-adrenergic blocking therapy prior to major surgery is controversial. Severe, protracted hypotension and difficulty in restarting or maintaining a heart beat have occurred during surgery in some patients who have received beta-adrenergic blocking agents.

Abrupt withdrawal of atenolol may exacerbate angina symptoms and/or precipitate myocardial infarction and venticular arrhythmias in patients with coronary artery disease, or may precipitate thyroid storm in patients with thyrotoxicosis. Therefore, patients receiving atenolol (especially those with ischemic heart disease) should be warned not to interrupt or discontinue therapy without consulting their physician.

For more Drug Warnings (Complete) data for ATENOLOL (12 total), please visit the HSDB record page.

Biological Half Life

In patients with normal renal function, atenolol has a plasma half-life (t1/2) of 6-7 hours. Children with normal renal function may exhibit a shorter elimination half-life. In one study in children ages 5-16 (mean: 8.9) with arhythmias and normal renal and hepatic function, the terminal elimination half-life averaged 4.6 hours. Plasma t1/2 of the drug increases to 16-27 hours in patients with creatinine clearances of 15-35 ml/minute per 1.73 sq m and exceeds 27 hours with progressive renal impairment.

The half-life in the elderly was significantly longer (8.8 + or - 0.9 hr) compared with that in the young (5.8 + or - 1.1 hr) (p < 0.01).

Use Classification

Pharmaceuticals -> Cardiovascular system -> Beta blockers -> Beta blocking agents, selective

Pharmaceuticals

Analytic Laboratory Methods

Analyte: atenolol; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards

Analyte: atenolol; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards

Analyte: atenolol; matrix: pharmaceutical preparation (injection solution); procedure: retention time of liquid chromatogram with comparison to standards (chemical identification)

For more Analytic Laboratory Methods (Complete) data for ATENOLOL (8 total), please visit the HSDB record page.

Storage Conditions

Interactions

It has been shown that paradoxical pressor response to a beta adrenoceptor antagonist occurs in conscious rats pretreated with an alpha adrenoceptor antagonist. This study examines the influence of anaesthetic agents on mean arterial pressure response to a beta blocker. ... IV injections of all three beta blockers caused dose dependent increases in mean arterial pressure in urethane anesthetized rats. In halothane anesthetized rats, propranolol and atenolol did not alter mean arterial pressure ... In the presence of pentobarbitone, none of the beta blockers raised mean arterial pressure. ... /When/ propranolol or atenolol were iv injected in pentobarbitone anesthetized rats treated with both phentolamine and adrenaline, /they both/ ... raised the mean arterial pressure. /These/ results show that anesthetic agents differentially affect the mean arterial pressure response to a beta blocker.

In a recent study in which metabolic characteristics of newly detected obese and nonobese hypertensive subjects were compared with those of normotensive subjects, insulin sensitivity was decreased, fasting insulin values and insulin values after an intravenous glucose tolerance test were increased, and fasting and intravenous glucose tolerance glucose values were increased in both hypertensive groups. ... The effects of various antihypertensive agents on these metabolic variables have been assessed in prospective trials. Treatment with the beta 1 selective blocking agents metoprolol and atenolol was associated with decreased insulin sensitivity and increased fasting values of insulin and glucose.

A double blind, randomized, crossover study of the pharmacokinetics of nifedipine and atenolol was conducted in 15 healthy male subjects (mean age 32 yr) who received a single oral tablet containing 50 mg atenolol, a sustained action tablet containing 20 mg nifedipine, both the atenolol and nifedipine tablets together, or an oral capsule containing 50 mg atenolol and 20 mg sustained release nifedipine. There was no difference between atenolol alone, given with nifedipine tablet or in the combination tablet with respect to time to maximum blood concentration or elimination half-life. ... /In conclusion,/ the fixed combination of nifedipine and atenolol is bioequivalent to the free combination and the bioavailability of both drugs in the fixed combination is equivalent to that of the single tablets.

For more Interactions (Complete) data for ATENOLOL (14 total), please visit the HSDB record page.

Dates

Photocatalytic degradation of drugs in water mediated by acetylated riboflavin and visible light: A mechanistic study

Alice Pavanello, Debora Fabbri, Paola Calza, Debora Battiston, Miguel A Miranda, M Luisa MarinPMID: 34243022 DOI: 10.1016/j.jphotobiol.2021.112250

Abstract

There is a current concern, among the scientific community, on the pollutants classified as "persistent organic pollutants (POPs)". Pharmaceuticals and personal care products (PPCPs) belong to this family of contaminants; therefore, it is necessary to find more efficient techniques able to achieve their removal from the environment. This study focuses on two different pharmaceuticals: carbamazepine and atenolol, chosen for their widespread use and their different chemical and medical properties. In this work, an organic dye, acetylated riboflavin, has been used in combination with visible light to achieve the photodegradation of these two POPs in <2 h. Moreover, photophysical experiments demonstrated the involvement of the singlet and triplet excited states of acetylated riboflavin and the generated singlet oxygen in the removal of these drugs. Besides, a detailed UFLC-MS-MS analysis of the photoproducts confirmed the oxidation of the drugs. Finally, a plausible mechanism has been postulated.Using Prescription and Wastewater Data to Estimate the Correction Factors of Atenolol, Carbamazepine, and Naproxen for Wastewater-Based Epidemiology Applications

Jianfa Gao, Benjamin J Tscharke, Phil M Choi, Jake W O'Brien, Tim Boogaerts, Hui Jiang, Mengting Yang, Samantha A Hollingworth, Phong K ThaiPMID: 33988986 DOI: 10.1021/acs.est.1c00931

Abstract

The correction factor (CF) is a critical parameter in wastewater-based epidemiology (WBE) that significantly influences the accuracy of the final consumption estimates. However, most CFs have been derived from a few old pharmacokinetic studies and should be re-evaluated and refined to improve the accuracy of the WBE approach. This study aimed to review and estimate the CFs for atenolol, carbamazepine, and naproxen for WBE using the daily mass loads of those pharmaceuticals in wastewater and their corresponding dispensed prescription data in Australia. Influent wastewater samples were collected from wastewater treatment plants serving approximately 24% of the Australian population and annual national dispensed prescription data. The estimated CFs for atenolol and carbamazepine are 1.37 (95% CI: 1.17-1.66) and 8.69 (95% CI: 7.66-10.03), respectively. Due to significant over-the-counter sales of naproxen, a reliable CF could not be estimated based on prescription statistics. Using an independent dataset of 186 and 149 wastewater samples collected in an urban catchment in 2011 and 2012, WBE results calculated using the new CFs matched well with the dispensed data for atenolol and carbamazepine in the catchment area.Sensitive Derivative Synchronous and Micellar Enhanced Ecofriendly Spectrofluorimetric Methods for the Determination of Atenolol, Diclofenac, and Triclosan in Drinking Tap Water

Nardine Safwat, Maha F Abdel-Ghany, Miriam F AyadPMID: 33751067 DOI: 10.1093/jaoacint/qsaa100

Abstract

Nowadays, emergence of unexpected contaminants in drinking water is a challenging environmental problem facing humanity.Two eco-friendly spectrofluorimetric methods were proposed for the determination of three unexpected contaminants in drinking tap water.

The first method is first derivative synchronous spectrofluorimetric method which was developed for simultaneous determination of atenolol (ATN) and diclofenac (DCF) without prior separation at Δλ = 70 nm and at Δλ = 80 nm for ATN and DCF, respectively. The second method was based on using sodium dodecyl sulfate (SDS) as fluorescent enhancer of triclosan (TCS) native fluorescence. TCS exhibits enhanced fluorescence at λ emission = 600 nm upon excitation at λ excitation = 299.4 nm. Solid phase extraction was carried out in both methods.

Linear calibration curves were obtained in concentration range of (4-3000 ng/mL) for ATN and (4-2000 ng/mL) for DCF, by measuring first derivative signal of fluorescence at 300 nm and 375.2 nm, respectively. TCS exhibits linear range (0.1-1 ng/mL) at 600 nm. Mean percentage recoveries were 101.04 ± 0.571, 99.66 ± 1.443, and 99.73 ± 0.566 for ATN, DCF, and TCS, respectively.

Validation of both methods were performed according to the International Conference on Harmonization guidelines. Results obtained were statistically compared with published methods and no significant differences were found. The proposed methods' greenness is evaluated using analytical Eco-scale and Green Analytical Procedure Index. A greenness comparison with previously published methods has been performed.

Both methods were found to be eco-friendly and were successfully applied for the determination of the emerging contaminants in drinking tap water.

A survey on the application of oral propranolol and atenolol for the management of infantile hemangiomas in mainland China: Survey on propranolol atenolol hemangiomas

Ze-Liang Zhao, Chao Liu, Qi-Zhang Wang, Wen-Bo Zhang, Lu Shao, Hai-Wei Wu, Jia-Wei ZhengPMID: 33429792 DOI: 10.1097/MD.0000000000024146

Abstract

Since 2008, oral propranolol has evolved as the first-line therapy for infantile hemangiomas (IHs). Meanwhile, oral atenolol gradually shows comparative effectiveness versus oral propranolol with few side effects. Here, we conducted a mobile internal survey among a group of Chinese clinicians about how they choose the dosage, dose regimen, and dose escalation methods of propranolol and atenolol for the treatment of IH.A mobile-ready internal survey on the application of oral propranolol and oral atenolol for IH in mainland China was performed and distributed to 333 potential clinicians from different levels of healthcare institutions in mainland China. Eighty-one doctors responded to the survey. All the respondents had the experience of treating IH with oral propranolol and 32 had the experience with oral atenolol.Most of the doctors from tertiary hospitals chose 2 mg/kg/d twice daily, while most of those with the experience of propranolol from private hospitals chose 1 mg/kg/d once daily. More doctors from tertiary hospitals had the experience of atenolol than those from private hospitals.Oral atenolol has become another medication intervention option for IH in mainland China. This survey is helpful to standardize and develop a guideline of oral atenolol therapy for IH.Novel organic assisted Ag-ZnO photocatalyst for atenolol and acetaminophen photocatalytic degradation under visible radiation: performance and reaction mechanism

Bhuvaneswari Ramasamy, Jeyanthi Jeyadharmarajan, Prakash ChinnaiyanPMID: 33763832 DOI: 10.1007/s11356-021-13532-2

Abstract

This study is on photocatalytic degradation of pharmaceutical residues of atenolol (ATL) and acetaminophen (ACT) present in secondary effluent under visible light irradiation stimulated by Ag doped ZnO (Ag-ZnO) photocatalyst. Lawsonia inermis leaf extract was used for reduction of Zinc sulphate to ZnO nanoparticles (NPs). Further, ZnO NPs were doped with Ag and characterized by XRD, FT-IR, SEM-EDX, surface area analyzer, UV-Vis, and photoluminescence spectrometry to analyze the structure, morphology, chemical composition, and optical property. FT-IR analysis revealed major functional groups such as OH, C=O, and SEM analysis depicted the polyhedron shape of the NPs with size range of 100 nm. Ag-ZnO NPs were used in the photocatalytic degradation of ATL and ACT, and its removal was evaluated by varying initial contaminant concentration, catalyst dosage, and initial pH. Findings indicate that Ag-ZnO NPs demonstrated relative narrow bandgap and efficient charge separation that resulted in enhanced photocatalytic activity under visible light illumination. The photocatalytic degradation of ATL and ACT fitted well with pseudo-first-order kinetic model. Further, it was found that under optimal conditions of 5 mg/L of contaminants, pH of 8.5, and catalyst dose of 1 g/L, degradation efficiency of 70.2% (ATL) and 90.8% (ACT) was achieved for a reaction time of 120 min. More than 60% reduction in TOC was observed for both contaminants and OH• pathway was found to be the major removal process. Ag-ZnO photocatalyst showed good recycling performance, and these findings indicate that it could be cost effectively employed for removing emerging contaminants under visible light radiation.Enzyme Models-From Catalysis to Prodrugs

Zeinab Breijyeh, Rafik KaramanPMID: 34071328 DOI: 10.3390/molecules26113248